

Synthesis of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate: A Technical Guide

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Compound of Interest

Compound Name:	<i>Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate</i>
CAS No.:	104036-19-3
Cat. No.:	B598555

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Abstract

This technical guide provides an in-depth exploration of a primary synthetic pathway for **Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate**, a valuable carbocyclic compound. The synthesis is strategically designed around a Dieckmann condensation to construct the core cyclohexanone ring, followed by a stereoselective reduction of the keto group. This document will elucidate the mechanistic underpinnings of each reaction step, provide detailed experimental protocols, and discuss the critical aspects of stereochemical control. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

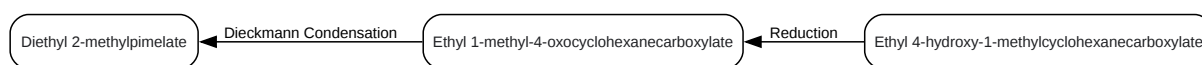
Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate is a substituted cyclohexane derivative with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The presence of hydroxyl and ester functional

groups, along with a methylated quaternary center, offers multiple points for further chemical modification. The stereochemical relationship between the substituents on the cyclohexane ring (cis or trans) can significantly influence the biological activity and physical properties of its derivatives. Therefore, a robust and well-characterized synthetic route is paramount.

This guide will focus on a logical and efficient two-step synthesis commencing from a substituted pimelate diester. The key transformations involve an intramolecular Claisen condensation (Dieckmann condensation) and a subsequent reduction reaction.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a straightforward disconnection approach. The hydroxyl group at the C-4 position can be derived from the reduction of a ketone. This leads back to the key intermediate, ethyl 1-methyl-4-oxocyclohexanecarboxylate. This β -keto ester is a classic product of a Dieckmann condensation, which in turn would originate from an appropriately substituted pimelic acid diester.



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Caption: Retrosynthetic analysis of **Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate**.

Synthetic Pathway and Mechanism

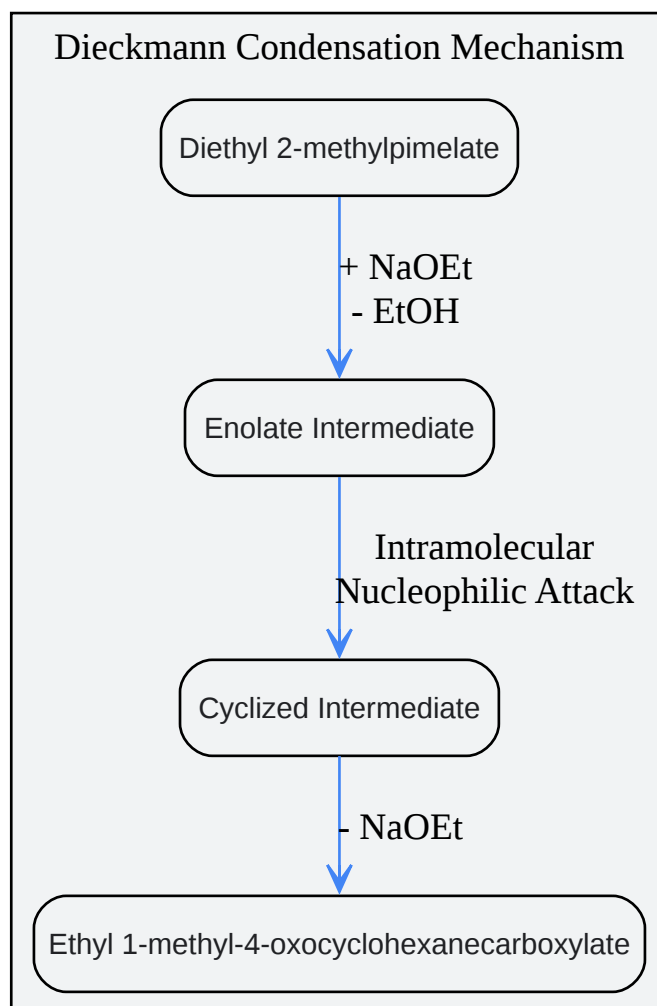
The chosen synthetic pathway involves two main steps:

- Step 1: Dieckmann Condensation of Diethyl 2-methylpimelate
- Step 2: Reduction of Ethyl 1-methyl-4-oxocyclohexanecarboxylate

Step 1: Dieckmann Condensation

The Dieckmann condensation is an intramolecular reaction of a diester in the presence of a base to form a cyclic β -keto ester.^{[1][2]} In this synthesis, diethyl 2-methylpimelate is the starting material. The use of a base, such as sodium ethoxide, facilitates the deprotonation of the α -

carbon of one of the ester groups, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group in an intramolecular fashion to form a six-membered ring.[3][4] Subsequent elimination of an ethoxide ion yields the cyclic β -keto ester, ethyl 1-methyl-4-oxocyclohexanecarboxylate.[5]



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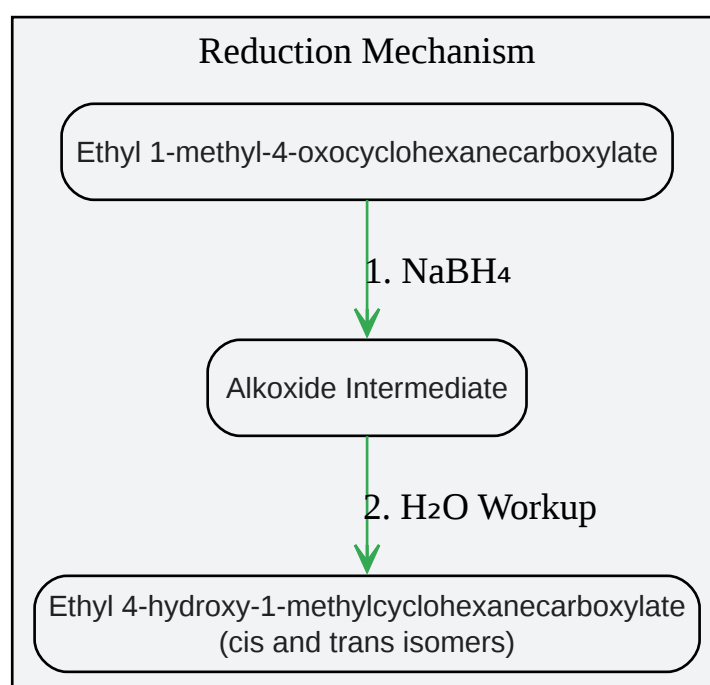
Caption: Mechanism of the Dieckmann Condensation.

Step 2: Reduction of the Ketone

The second step involves the reduction of the ketone at the C-4 position of ethyl 1-methyl-4-oxocyclohexanecarboxylate to a hydroxyl group. A common and effective reagent for this transformation is sodium borohydride (NaBH_4) in an alcoholic solvent like ethanol.[6] The

hydride from the borohydride attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate. Subsequent workup with a protic source, such as water or dilute acid, protonates the alkoxide to yield the final product, **Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate**.

This reduction step is crucial for establishing the stereochemistry at the C-4 position. The approach of the hydride can occur from either the axial or equatorial face of the cyclohexane ring, leading to the formation of both cis and trans isomers. The ratio of these isomers is dependent on factors such as the steric hindrance around the ketone and the reaction conditions.



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Caption: Mechanism of Ketone Reduction.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-methyl-4-oxocyclohexanecarboxylate

Materials:

Reagent/Solvent	Molecular Weight (g/mol)	Quantity	Moles
Diethyl 2-methylpimelate	230.31	23.0 g	0.10
Sodium Ethoxide (NaOEt)	68.05	7.5 g	0.11
Toluene, anhydrous	92.14	200 mL	-
Diethyl Ether	74.12	150 mL	-
Hydrochloric Acid, 1M	36.46	~50 mL	-
Brine	-	50 mL	-
Anhydrous Sodium Sulfate	142.04	10 g	-

Procedure:

- A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous toluene (200 mL) and sodium ethoxide (7.5 g, 0.11 mol).
- The mixture is stirred under a nitrogen atmosphere, and diethyl 2-methylpimelate (23.0 g, 0.10 mol) is added dropwise over 30 minutes.
- The reaction mixture is heated to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After completion, the reaction is cooled to room temperature, and the mixture is carefully poured into 100 mL of ice-cold water.
- The aqueous layer is separated and the organic layer is extracted with 1M hydrochloric acid (2 x 25 mL) and then with brine (50 mL).
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

- The crude product is purified by vacuum distillation to afford ethyl 1-methyl-4-oxocyclohexanecarboxylate as a colorless oil.[5]

Step 2: Synthesis of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate

Materials:

Reagent/Solvent	Molecular Weight (g/mol)	Quantity	Moles
Ethyl 1-methyl-4-oxocyclohexanecarboxylate	184.23	18.4 g	0.10
Sodium Borohydride (NaBH ₄)	37.83	1.9 g	0.05
Ethanol, 95%	46.07	150 mL	-
Ethyl Acetate	88.11	200 mL	-
Water	18.02	100 mL	-
Hydrochloric Acid, 1N	36.46	~20 mL	-
Brine	-	50 mL	-
Anhydrous Sodium Sulfate	142.04	10 g	-

Procedure:

- A 500 mL round-bottom flask equipped with a magnetic stirrer is charged with ethyl 1-methyl-4-oxocyclohexanecarboxylate (18.4 g, 0.10 mol) dissolved in 150 mL of 95% ethanol.
- The solution is cooled to 0-5 °C in an ice bath.
- Sodium borohydride (1.9 g, 0.05 mol) is added portion-wise over 30 minutes, maintaining the temperature below 10 °C.

- After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The reaction progress is monitored by TLC.
- Upon completion, the reaction is quenched by the slow addition of 100 mL of water.
- The mixture is acidified to pH ~3 with 1N hydrochloric acid.
- The product is extracted with ethyl acetate (3 x 75 mL).
- The combined organic layers are washed with water (50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, and filtered.
- The solvent is removed under reduced pressure to yield a mixture of cis and trans isomers of **Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate** as a viscous oil.^[6]
- The isomers can be separated by column chromatography on silica gel.

Characterization

The synthesized compounds should be characterized by standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and determine the isomeric ratio.
- Infrared (IR) Spectroscopy: To identify the presence of key functional groups (hydroxyl, ester carbonyl).
- Mass Spectrometry (MS): To determine the molecular weight of the product.

Conclusion

This guide has detailed a reliable and well-established synthetic pathway for **Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate**. The methodology, centered around the Dieckmann condensation and subsequent ketone reduction, offers a practical approach for laboratory-scale synthesis. The provided protocols are based on established chemical principles and can be adapted for the synthesis of related carbocyclic structures. Further optimization may be required to control the stereochemical outcome of the reduction step, depending on the desired isomeric purity.

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